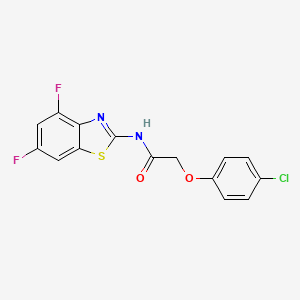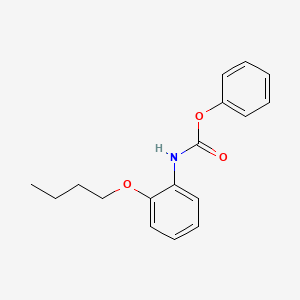
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, commonly known as DBT-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Mechanism of Action
DBT-10 exerts its pharmacological effects by inhibiting the activity of 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, an enzyme that negatively regulates insulin signaling. By inhibiting 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, DBT-10 enhances insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
DBT-10 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces blood glucose levels and improves lipid metabolism. DBT-10 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBT-10 is its high potency and selectivity for 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibition. It has a low toxicity profile and has been found to be well-tolerated in animal studies. However, DBT-10 is a relatively new compound, and its pharmacokinetic properties and safety profile in humans are not yet fully understood. Further studies are needed to investigate its long-term effects and potential side effects.
Future Directions
DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Future research should focus on investigating its pharmacokinetic properties and safety profile in humans. Clinical trials are needed to determine its efficacy and optimal dosing regimen. DBT-10 also has potential applications in the treatment of other diseases such as cancer and inflammation, and further studies are needed to explore these possibilities.
Synthesis Methods
The synthesis of DBT-10 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4,6-difluoro-2-nitroaniline to form the corresponding nitrophenol intermediate. This is followed by reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to obtain the final product, DBT-10.
Scientific Research Applications
DBT-10 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. DBT-10 has also been investigated for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c16-8-1-3-10(4-2-8)22-7-13(21)19-15-20-14-11(18)5-9(17)6-12(14)23-15/h1-6H,7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZYDSWUXTBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)
![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2431897.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)

![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2431902.png)
![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2431906.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2431909.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)